Isofenphos oxon

Übersicht

Beschreibung

Isofenphos Oxon: Comprehensive Analysis

Isofenphos oxon is a metabolite of isofenphos-methyl (IFP), a chiral insecticide known for its persistence and activity. It is one of the primary metabolites formed during the metabolism of IFP in human liver microsomes, alongside isocarbophos (ICP) and isocarbophos oxon (ICPO) . Isofenphos oxon is also a neurotoxic metabolite of isofenphos, which has been studied for its effects on the American cockroach, indicating its role in oxidative bioactivation and subsequent cholinesterase inhibition .

Synthesis Analysis

The synthesis of isofenphos oxon occurs through the metabolic pathways involving cytochrome P450 (CYP) isoforms and carboxylesterase enzymes. These enzymes play a crucial role in the enantioselective metabolism of IFP, leading to the formation of isofenphos oxon and other metabolites . The metabolic conversion of isofenphos to isofenphos oxon and other derivatives has been quantified in various species, including humans, using Michaelis-Menten kinetics to obtain Vmax and Km values .

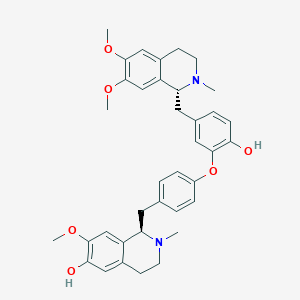

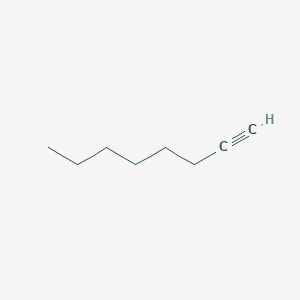

Molecular Structure Analysis

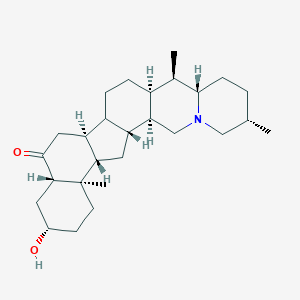

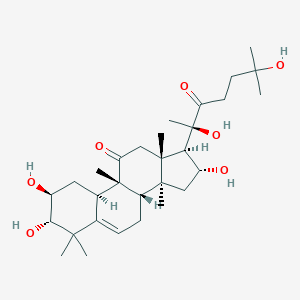

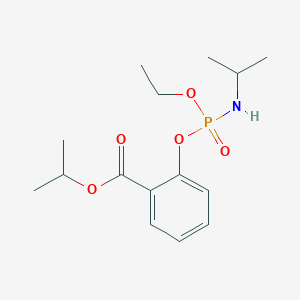

Isofenphos oxon, as a metabolite, retains the core structure of its parent compound but with the oxidation of the phosphorothioate group to a phosphoroximate group. This structural change is significant as it increases the molecule's reactivity, particularly towards acetylcholinesterase (AChE), which is a critical enzyme in nerve function .

Chemical Reactions Analysis

The chemical reactions involving isofenphos oxon primarily include its interaction with AChE. Isofenphos oxon is a potent inhibitor of AChE, as demonstrated in bioassays. The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, which is the basis of its neurotoxicity . Additionally, the enantioselective degradation of isofenphos oxon has been observed, with different rates of degradation for its enantiomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of isofenphos oxon, such as solubility, stability, and degradation rates, are influenced by its molecular structure and the presence of the oxidized phosphorothioate group. The degradation of isofenphos in soil and its enhanced degradation by soil microorganisms have been studied, indicating that repeated application can lead to adapted microbial populations that degrade isofenphos more rapidly . The degradation products include isopropyl salicylate, CO2, and polar products .

Wissenschaftliche Forschungsanwendungen

1. Applied Microbiology and Biotechnology

- Summary of the application : Isofenphos-methyl hydrolase (Imh) is used in the degradation and decontamination of agricultural and household organophosphorus pesticides (OPs), including Isofenphos oxon, and in the detoxification of chemical warfare agents .

- Methods of application or experimental procedures : The isofenphos-methyl hydrolase gene (imh) was cloned from the isocarbophos-degrading strain of Arthrobacter sp. scl-2 using the polymerase chain reaction method . Imh was highly expressed in Escherichia coli BL21 (DE3), and the His6-tagged Imh was purified with a specific activity of 14.35 U/mg for the substrate isofenphos-methyl .

- Results or outcomes : Imh was found to have a relatively broader substrate specificity and was capable of hydrolyzing 12 of the tested oxon and thion OPs with the P–O–Z moiety instead of the P–S ©–Z moiety . It was assumed that Imh preferred P–O–Z substrates still with a phosphamide bond (P–N), such as isofenphos-methyl, isofenphos, isocarbophos, and butamifos .

2. Environmental Contamination and Toxicology

- Summary of the application : Isofenphos oxon is one of the organophosphorus pesticides (OPs) used in crop and livestock protection . It is used to control major insect pests in agriculture .

- Methods of application or experimental procedures : The major metabolic pathways of isofenphos in soil column reactor (SCR) included oxidative desulfuration of isofenphos to isofenphos oxon and hydrolysis of isofenphos oxon and/or parent isofenphos to isopropyl salicylate .

- Results or outcomes : Isofenphos penetrated approximately three times faster into larvae than into adults .

3. Soil Microbiology

- Summary of the application : Isofenphos is used in the study of its degradation by soil microorganisms .

- Methods of application or experimental procedures : Laboratory experiments were conducted to investigate the enhanced degradation of isofenphos in soil and to elucidate the microbiology of this phenomenon . A bacterial strain (Pseudomonas sp.) isolated from soil with enhanced isofenphos degradation proved capable of utilizing isofenphos as a sole carbon source .

- Results or outcomes : Degradation products of isofenphos detected in cultures of adapted soil microorganisms included isopropyl salicylate, 14C02, and polar products .

4. Turfgrass Thatch and Soil

- Summary of the application : Isofenphos is used in the study of its degradation in turfgrass thatch and soil .

- Methods of application or experimental procedures : Supernatant from aqueous dispersions of turfgrass thatch and soil from four Ohio golf courses where spring application of isofenphos failed to control summer-generation scarabaeid larvae, were injected into a buffered nutrient solution of 10 ppm isofenphos .

- Results or outcomes : High-pressure liquid chromatography analysis showed that isofenphos disappeared (91 to ≥99%) in ≤3 d, whereas no degradation occurred with samples from an untreated site .

5. Conservation Tillage Practices

- Summary of the application : Isofenphos is used in the study of its degradation in cornfields with conservation tillage practices .

- Methods of application or experimental procedures : The repeated application of isofenphos was studied in cornfields .

- Results or outcomes : The study found that the repeated application of isofenphos had a significant impact on its degradation .

6. Environmental Fate and Toxicology

- Summary of the application : Isofenphos and related organophosphorus pesticides are used in the study of their environmental fate and toxicology .

- Methods of application or experimental procedures : The major metabolic pathways of isofenphos included oxidative desulfuration of isofenphos to isofenphos oxon and hydrolysis of isofenphos oxon and/or parent isofenphos to isopropyl salicylate .

- Results or outcomes : Isofenphos penetrated approximately three times faster into larvae than into adults .

Safety And Hazards

Isofenphos oxon is classified as highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Safety measures include using personal protective equipment, avoiding release to the environment, and storing it locked up .

Eigenschaften

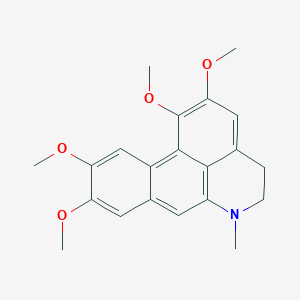

IUPAC Name |

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24NO5P/c1-6-19-22(18,16-11(2)3)21-14-10-8-7-9-13(14)15(17)20-12(4)5/h7-12H,6H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUPKTNAUCDVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865585 | |

| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isofenphos oxon | |

CAS RN |

31120-85-1 | |

| Record name | Isofenphos oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031120851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isofenphos oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46EWA4HEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.